
(2S)-2-(3,4-dimethoxyphenyl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(3,4-dimethoxyphenyl)propanoic Acid: is an organic compound belonging to the class of phenylpropanoic acids It features a benzene ring substituted with two methoxy groups and a propanoic acid side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3,4-dimethoxyphenyl)propanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with acetaldehyde to form 3,4-dimethoxycinnamic acid.
Hydrogenation: The cinnamic acid derivative is then hydrogenated to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-2-(3,4-dimethoxyphenyl)propanoic Acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine:
- Explored for its potential therapeutic effects in treating various diseases due to its bioactive properties.
Industry:
- Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-(3,4-dimethoxyphenyl)propanoic Acid involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating biochemical pathways to exert its effects. For instance, it could inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
- (2S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid
- (2S)-3-amino-2-(3,4-dihydroxyphenyl)propanoic acid
Comparison:
- (2S)-2-(3,4-dimethoxyphenyl)propanoic Acid is unique due to the presence of methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity.
- The similar compounds listed above contain hydroxyl groups instead of methoxy groups, which may result in different chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
(2S)-2-(3,4-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-7(11(12)13)8-4-5-9(14-2)10(6-8)15-3/h4-7H,1-3H3,(H,12,13)/t7-/m0/s1 |
Clé InChI |
KWOMNGWHOBWKBP-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=C(C=C1)OC)OC)C(=O)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


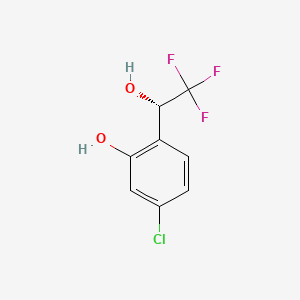

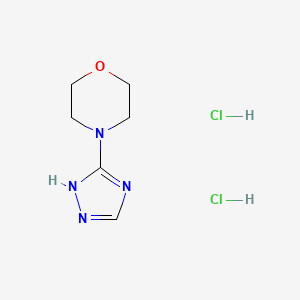
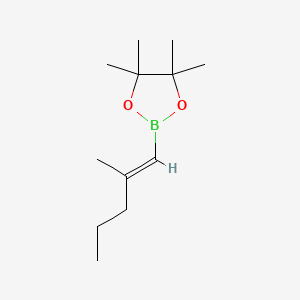

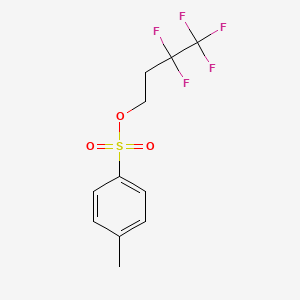
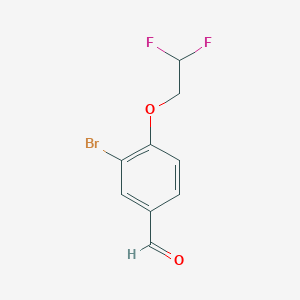


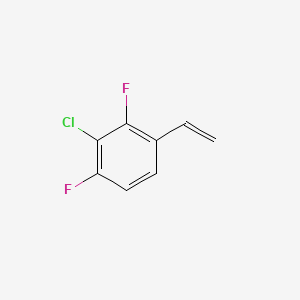
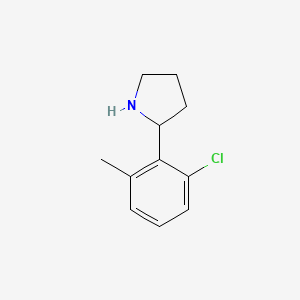
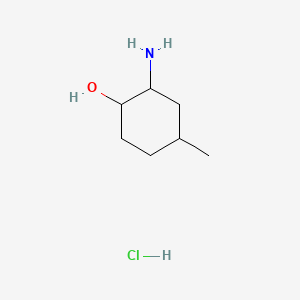

![1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride](/img/structure/B13575158.png)
